2-(1-Ethylpiperidin-4-yl)butanoic acid
Description
2-(1-Ethylpiperidin-4-yl)butanoic acid is a small organic molecule featuring a piperidine ring substituted with an ethyl group at the nitrogen atom (1-ethylpiperidin-4-yl) and a butanoic acid chain attached at the second carbon position. Piperidine derivatives are widely explored in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets. The carboxylic acid group enhances solubility in aqueous environments, while the ethyl-piperidine moiety may influence lipophilicity and receptor binding.
Properties
Molecular Formula |
C11H21NO2 |
|---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
2-(1-ethylpiperidin-4-yl)butanoic acid |
InChI |
InChI=1S/C11H21NO2/c1-3-10(11(13)14)9-5-7-12(4-2)8-6-9/h9-10H,3-8H2,1-2H3,(H,13,14) |
InChI Key |
TYLNITHRCFSYQB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1CCN(CC1)CC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethylpiperidin-4-yl)butanoic acid can be achieved through several methods. One common approach involves the alkylation of piperidine derivatives followed by carboxylation. For instance, starting with 1-ethylpiperidine, the compound can be alkylated using butyl bromide under basic conditions to form the desired product. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of 2-(1-Ethylpiperidin-4-yl)butanoic acid may involve more scalable and cost-effective methods. One such method could be the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can be more efficient than batch processes.
Chemical Reactions Analysis
Types of Reactions
2-(1-Ethylpiperidin-4-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles such as halides or alkoxides replace existing substituents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base like NaH or KOtBu.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Alkylated piperidine derivatives.
Scientific Research Applications
2-(1-Ethylpiperidin-4-yl)butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential use in drug development, particularly in the design of piperidine-based pharmaceuticals.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-(1-Ethylpiperidin-4-yl)butanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring can engage in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key Research Findings and Insights
Physicochemical Properties
- Solubility: The carboxylic acid in the target compound and MCPB increases aqueous solubility compared to ester derivatives (). However, the ethyl-piperidine group may reduce solubility relative to polar analogs like the sulfur/amino derivative ().
- Lipophilicity : The piperidine ring in the target compound likely confers higher lipophilicity than MCPB’s aromatic system but lower than tetramethylpiperidinyl esters.
Metabolic Stability
- Piperidine rings are prone to oxidative metabolism, but the ethyl substituent may slow degradation compared to unsubstituted analogs. Ester derivatives () are susceptible to hydrolysis, whereas the carboxylic acid in the target compound offers pH-dependent stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
